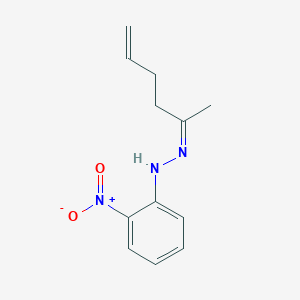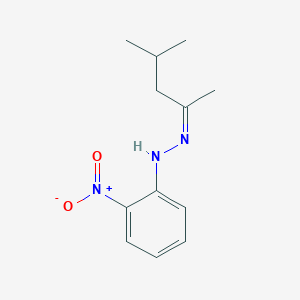
2-(4-nitrophenyl)-N-phenylhydrazinecarboxamide
説明
2-(4-nitrophenyl)-N-phenylhydrazinecarboxamide, also known as NPHC, is a chemical compound that has been extensively studied for its potential use in scientific research. NPHC has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
科学的研究の応用
Synthesis of Dipyrromethanes
Dipyrromethanes: are crucial building blocks in the synthesis of various chemicals, including those with porphyrin and polypyrrole structures, which have applications in materials science, medicine, and optics . The compound can be used in the synthesis of 2,2′-(4-Nitrophenyl) dipyrromethane , which is a type of dipyrromethane widely utilized in these fields. The process intensification of this synthesis can be achieved using a Pickering-emulsion-based packed-bed microreactor with SO3H-functionalized ionic liquid catalysts, leading to high reaction activity and product selectivity .
Cellular Respiration Indicator in Aquatic Bacteria
The compound has been studied for its role in indicating prior respiratory activity in aquatic bacteria. It is chemically transformed from the cellular toxin INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which is used as a proxy for oxygen consumption rates in microbial respiration studies. This application is significant for understanding and measuring bacterial respiration, which is a key component of the carbon cycle in oceans .
Catalysis in Organic Synthesis
In organic synthesis, the compound can act as a catalyst. For instance, it can be involved in the synthesis of 2,2′-(4-Nitrophenyl) dipyrromethane with a higher yield and shorter reaction time when used in a Pickering-emulsion-based packed-bed microreactor. This indicates its potential in process intensification and enhancement of synthetic processes in organic chemistry .
Transition State Analogy for Phosphate Diester Cleavage
The compound serves as a transition state analog for phosphate diester cleavage, which is catalyzed by enzyme-like metal ion complexes. This application is crucial in biochemistry and molecular biology for understanding enzyme mechanisms and designing enzyme inhibitors.
Synthesis of Palladacycles and Formamides
It is used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide. These compounds have applications in medicinal chemistry and the development of pharmaceuticals .
Process Intensification in Microreactors
The compound’s role in process intensification using microreactors is noteworthy. It enhances the contact of reactants with the catalytic aqueous solution, which is beneficial for various synthetic processes. This application is particularly relevant in the field of chemical engineering, where process efficiency and selectivity are paramount .
特性
IUPAC Name |
1-(4-nitroanilino)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(14-10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(19)20/h1-9,15H,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACJWRZIZABXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392949 | |
| Record name | Hydrazinecarboxamide, 2-(4-nitrophenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Hydrazinecarboxamide, 2-(4-nitrophenyl)-N-phenyl- | |
CAS RN |
14586-00-6 | |
| Record name | 2-(4-Nitrophenyl)-N-phenylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14586-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxamide, 2-(4-nitrophenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{[(butylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3835166.png)

![2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)

![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835215.png)


![3-butyryl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B3835238.png)

![2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835253.png)

